molecular formula C12H13N3O2 B13310238 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline

Cat. No.: B13310238
M. Wt: 231.25 g/mol
InChI Key: HDERDDYHTLFLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.26 g/mol . Its CAS number is 1274739-20-6 . This aniline derivative features a 5-cyclopropyl-1,2,4-oxadiazole moiety, a heterocyclic motif known for its versatility in medicinal chemistry and materials science. The compound is related to a hydrochloride salt form (CAS 1311316-40-1) for improved stability and handling . As a building block, this compound is designed for use in scientific research only. Under no circumstances is it intended for diagnostic, therapeutic, or personal utilization . Researchers can leverage this molecule in various applications, including as a precursor in the synthesis of more complex pharmaceutical candidates or functional materials. Its structure suggests potential use in creating molecular libraries for biological screening. The SMILES notation for this compound is NC1=CC=C(OCC2=NOC(C3CC3)=N2)C=C1, and its InChIKey is HDERDDYHTLFLCM-UHFFFAOYSA-N . Please consult the safety data sheet before handling.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline

InChI

InChI=1S/C12H13N3O2/c13-9-3-5-10(6-4-9)16-7-11-14-12(17-15-11)8-1-2-8/h3-6,8H,1-2,7,13H2

InChI Key

HDERDDYHTLFLCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)COC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the aniline moiety. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as NaOH in DMSO at ambient temperature . The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents such as bromine (Br2) for bromination or nitric acid (HNO3) for nitration are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline moiety can yield nitroaniline derivatives, while reduction of the oxadiazole ring can lead to various amine-containing heterocycles.

Scientific Research Applications

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl group in the target compound introduces steric bulk and rigidity compared to smaller substituents (e.g., methyl) .
  • Meta-substituted analogs (e.g., 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline) exhibit distinct regiochemistry, which may alter biological target interactions .

Reactivity Considerations :

  • Cyclopropyl groups may slow reaction rates due to increased steric hindrance compared to methyl .
  • The methoxy linker in the target compound necessitates additional protection/deprotection steps during synthesis .

Physicochemical Properties

Property Target Compound (Hydrochloride) 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
Molecular Weight 267.71 175.19 175.19
Purity 95% 97% 97%
Solubility Likely enhanced (hydrochloride) Limited data; free base form less soluble Similar to methyl analog
Stability Discontinued, suggesting stability issues Commercially available Commercially available

Notes:

  • The hydrochloride form of the target compound may improve aqueous solubility compared to free bases .
  • Cyclopropyl substituents generally reduce metabolic degradation but may compromise synthetic yield .

Biological Activity

4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline, also known as 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl) methoxy aniline, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and neuroprotective effects, supported by case studies and research findings.

  • Molecular Formula : C₁₂H₁₄ClN₃O₂
  • Molecular Weight : 267.71 g/mol
  • CAS Number : 1311316-40-1

Biological Activity Overview

The biological activity of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit promising anticancer properties. For instance:

  • A study demonstrated that derivatives of 1,2,4-oxadiazole showed cytotoxic effects against various cancer cell lines including human cervical (HeLa) and colon adenocarcinoma (Caco-2) with IC₅₀ values ranging from 10 to 30 µM .
Cell LineIC₅₀ Value (µM)
HeLa<30
Caco-2<30
HT29<20
MCF7<25

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro studies reported moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC Value (µM)
Staphylococcus aureus5.64 to 77.38
Escherichia coli8.33 to 23.15
Bacillus subtilis4.69 to 22.9

3. Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has been explored due to their ability to inhibit specific enzymes linked to neurodegenerative diseases:

  • Compounds similar to 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of oxadiazole derivatives and tested them against a panel of cancer cell lines. One derivative exhibited an IC₅₀ value of approximately 92.4 µM across eleven different cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of various synthesized oxadiazole compounds. The results highlighted that certain derivatives displayed significant activity against resistant bacterial strains, suggesting their potential application in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What synthetic routes are recommended for 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions. A common approach uses amidoximes and carboxylic acid derivatives under catalytic or microwave-assisted conditions to form the 1,2,4-oxadiazole ring. For example, precursors like aryl-nitriles and hydroxylamine can yield oxadiazoles under optimized conditions (e.g., microwave irradiation at 100–120°C for 30–60 minutes). The cyclopropyl group is introduced via alkylation or substitution reactions. To improve yields, consider solvent polarity (e.g., DMF or acetonitrile) and catalysts like triethylamine . Light-sensitive intermediates may require foil-covered vessels during synthesis .

Q. Which spectroscopic methods are most effective for confirming structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring integrity. For instance, the aniline NH2_2 group shows a singlet at ~5.0 ppm, while oxadiazole protons resonate between 8.0–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak for C12_{12}H13_{13}N3_3O2_2).
  • Infrared (IR) Spectroscopy : Stretching vibrations for N–O (1250–1350 cm1^{-1}) and C=N (1600–1680 cm1^{-1}) confirm oxadiazole ring formation .

Q. How does the cyclopropyl substituent influence solubility and stability?

  • Methodological Answer : The cyclopropyl group enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Stability tests under varying pH (e.g., 1.2 for gastric fluid, 7.4 for plasma) and thermal stress (25–40°C) are recommended. Use HPLC to monitor degradation products. For storage, keep in inert atmospheres (argon) at –20°C to prevent oxidation of the aniline group .

Advanced Research Questions

Q. How can contradictory bioactivity data between computational predictions and experimental assays be resolved?

  • Methodological Answer : Discrepancies often arise from solvation effects or target flexibility. To resolve:
  • Reassess Computational Models : Use molecular dynamics (MD) simulations to account for protein conformational changes.
  • Orthogonal Assays : Validate binding affinity via surface plasmon resonance (SPR) alongside enzymatic assays.
  • Purity Verification : Ensure compound purity (>95% by HPLC) to exclude impurities as confounding factors .

Q. What strategies optimize structure-activity relationship (SAR) studies for isolating oxadiazole vs. aniline contributions?

  • Methodological Answer :
  • Synthetic Modifications : Synthesize analogs with (a) oxadiazole ring substitutions (e.g., methyl, phenyl) and (b) aniline group modifications (e.g., methoxy, halogen).
  • Biological Testing : Screen against target enzymes (e.g., kinases) and compare IC50_{50} values.
  • Docking Studies : Use software like AutoDock to map interactions. For example, the oxadiazole ring may hydrogen-bond with catalytic residues, while the aniline group contributes to hydrophobic packing .

Q. What advanced computational methods model electron distribution in the oxadiazole ring under physiological conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions. Basis sets like 6-31G* are suitable for heterocycles.
  • Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict reactivity (e.g., susceptibility to nucleophilic attack at the oxadiazole N–O bond).
  • Solvent Models : Include implicit solvent (e.g., PCM) to simulate aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.